N-Nitropyridin-2-amine Exhibits a Distinct Tautomeric Equilibrium Compared to Isomeric 4-Nitro Analogs
Computational studies predict a different order of stability for the amino and imino tautomers of N-nitro-2-aminopyridine compared to its 4-substituted isomer. AM1 calculations show that the amino tautomer is the higher energy form for N-nitro-2-aminopyridine, with the imino form being more stable, whereas this order of stability is reversed for N-nitro-4-aminopyridine [1].
| Evidence Dimension | Relative stability of tautomeric forms |
|---|---|
| Target Compound Data | Imino tautomer predicted to be more stable than amino tautomer |
| Comparator Or Baseline | N-nitro-4-aminopyridine: Amino tautomer predicted to be more stable (ΔE=7 kcal/mol) |
| Quantified Difference | Order of stability is reversed; a 7 kcal/mol energy difference is reported for the comparator. |
| Conditions | Gas phase using AM1 semi-empirical quantum mechanical calculations [1] |
Why This Matters
This confirms the unique electronic structure of the N-nitro-2-substituted system, which directly influences its reaction pathway and necessitates its specific procurement for accurate SAR studies.
- [1] Gawinecki, R., et al. (1998). Tautomeric and conformational preferences in nitraminopyridines: Comparison of theoretical and experimental data. Journal of Molecular Structure (Theochem). View Source
